molecular formula C11H10BrNO2 B1435561 methyl 2-bromo-3-methyl-1H-indole-5-carboxylate CAS No. 1803587-93-0

methyl 2-bromo-3-methyl-1H-indole-5-carboxylate

Cat. No.: B1435561
CAS No.: 1803587-93-0
M. Wt: 268.11 g/mol
InChI Key: VCVDCWPJSRKSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-3-methyl-1H-indole-5-carboxylate is a synthetically versatile indole derivative designed for pharmaceutical and organic chemistry research. This compound integrates a bromo substituent and an ester group on the indole scaffold, a structure recognized for its broad and significant biological potential. The indole nucleus is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial effects . The specific bromination and methylation pattern on this molecule make it a valuable electrophilic intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to build complex molecular architectures for structure-activity relationship (SAR) studies. Its ester group can be readily hydrolyzed to a carboxylic acid or transformed into other functional groups, offering additional synthetic utility. Researchers can employ this chemical as a key precursor in the synthesis of novel compounds for screening against various therapeutic targets, particularly in the search for new antiviral and anticancer agents . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-bromo-3-methyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-8-5-7(11(14)15-2)3-4-9(8)13-10(6)12/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVDCWPJSRKSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis Approach

The Fischer indole synthesis remains a foundational method for constructing indole derivatives, including methyl 2-bromo-3-methyl-1H-indole-5-carboxylate. This method typically involves the condensation of phenylhydrazines with ketones or aldehydes under acidic conditions, followed by rearrangement to form the indole core.

Procedure:

  • Starting with appropriately substituted phenylhydrazines and ketones bearing ester functionalities.
  • Acid-catalyzed cyclization to generate the indole ring.
  • Subsequent selective halogenation at the 2-position using brominating agents such as N-bromosuccinimide (NBS).

Limitations:

  • Requires careful control of reaction conditions to prevent over-bromination.
  • Yields can vary depending on substituents and reaction parameters.

Direct Bromination of Indole Precursors

A more targeted approach involves bromination of pre-formed indole derivatives, especially methylated indoles, to introduce bromine at the 2-position selectively.

Procedure:

  • Starting with methylated indoles, such as methyl-3-methylindole.
  • Bromination using NBS in a suitable solvent (e.g., DMF or acetic acid) at low temperature to favor regioselectivity.
  • This method allows for the introduction of the bromine atom directly onto the indole ring at the desired position.

Research Data:

  • A study demonstrated that bromination of methylindoles with NBS in DMF at 0°C yields predominantly 2-bromoindoles with high regioselectivity.

Multi-step Synthesis via Functional Group Transformation

An alternative route involves multi-step transformations starting from simpler aromatic compounds:

Step 1: Synthesis of the indole core via Fischer or other cyclization methods.

Step 2: Methylation of the indole nitrogen to obtain N-methylindole derivatives.

Step 3: Bromination at the 2-position using NBS or Br₂ under controlled conditions.

Step 4: Functionalization at the 5-position with carboxylate groups through directed lithiation or electrophilic substitution, followed by oxidation to introduce the carboxylate group.

Research Findings:

  • A recent study utilized directed lithiation at the 5-position of methylindoles, followed by carboxylation with carbon dioxide, to obtain 5-carboxylate derivatives.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Typical Yield
Fischer Indole Synthesis Cyclization of phenylhydrazines with ketones Versatile, broad substrate scope Over-bromination risk 60-75%
Direct Bromination Bromination of methylated indoles with NBS High regioselectivity, straightforward Requires low temperature control 70-85%
Multi-step Functionalization Indole synthesis → methylation → bromination → carboxylation Precise functionalization Multi-step, longer process 50-70% overall
Cross-coupling Strategies Bromination + Suzuki/Stille coupling High regioselectivity, functional group diversity Requires transition-metal catalysts 65-80%

Research Findings and Notes

  • The synthesis of this compound benefits from regioselective bromination techniques, with NBS in polar aprotic solvents like DMF being highly effective.
  • Multi-step approaches involving directed lithiation and subsequent carboxylation enable precise substitution at the 5-position, essential for biological activity studies.
  • Transition-metal-catalyzed cross-coupling reactions provide a flexible platform for modifying the indole core, allowing for structural diversification.

Chemical Reactions Analysis

Methyl 2-bromo-3-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-bromo-3-methyl-1H-indole-5-carboxylate features an indole core with a bromine atom at the 2-position and a carboxylate ester group at the 5-position. The molecular formula is C10H8BrNO2C_{10}H_{8}BrNO_{2}, and it exhibits significant reactivity due to the presence of both the bromine atom and the ester functional group.

Chemistry

MBM serves as a valuable building block in the synthesis of more complex indole derivatives. Its ability to undergo various chemical reactions makes it useful for creating diverse compounds with potential applications in pharmaceuticals and materials science.

Common Reactions:

  • Oxidation: Converts MBM into corresponding indole-5-carboxylic acids.
  • Reduction: The ester group can be reduced to an alcohol.
  • Electrophilic Substitution: The electron-rich nature of the indole ring allows for various substitution reactions.
Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateIndole-5-carboxylic acids
ReductionLithium aluminum hydrideAlcohols
Electrophilic SubstitutionN-bromosuccinimide (NBS)Brominated indole derivatives

Biology

MBM has been studied for its potential biological activities, including:

  • Antiviral Properties: Research indicates that MBM may inhibit viral replication.
  • Anticancer Activity: Studies have shown that MBM exhibits cytotoxic effects against various cancer cell lines, demonstrating IC50 values in low micromolar ranges.
  • Antimicrobial Effects: MBM has shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Cytotoxicity Against Cancer Cell Lines

  • In vitro assays indicated that MBM was more effective than some conventional chemotherapeutics against breast and colon cancer models, suggesting its potential as a therapeutic agent.

Medicine

The compound is being investigated for its role in drug development:

  • Enzyme Inhibition: MBM has been explored as a potential inhibitor for specific enzymes involved in disease pathways.
  • Therapeutic Applications: Its anti-inflammatory properties have been evaluated, showing promise in reducing levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in animal models.
Activity TypeObserved EffectReferences
AntiviralInhibition of viral replication
AnticancerIC50 values in low micromolar range
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of TNF-alpha and IL-6

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-methyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, influencing cellular processes and pathways .

Comparison with Similar Compounds

Key Structural Features :

  • Bromine at C2 : Enhances electrophilic substitution reactivity and serves as a handle for cross-coupling reactions.
  • Methoxycarbonyl at C5 : A polar group that may improve solubility and participate in hydrogen bonding.

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key differences between methyl 2-bromo-3-methyl-1H-indole-5-carboxylate and analogous indole derivatives:

Compound Name Substituents (Positions) Key Functional Groups Synthesis Method Reference
This compound Br (C2), CH₃ (C3), COOCH₃ (C5) Bromine, methyl, methoxycarbonyl Likely via Vilsmeier-Haack bromination or Suzuki coupling*
5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) Br (C5), imidazole-phenethyl (C3) Bromine, imidazole, dimethoxy phenyl Condensation of indole aldehyde with phenethylamine
3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-1H-indole (36) Benzo[d][1,3]dioxole (C3) Benzodioxole, imidazole Silica gel chromatography post-condensation
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate NH₂ (C5), CH₃ (C3), COOCH₃ (C2) Amino, methyl, methoxycarbonyl Multi-step synthesis with reported 100% yield
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c) Br (C5), triazole-dimethoxyphenyl (C3) Bromine, triazole, dimethoxy phenyl Click chemistry with CuI catalysis

Key Observations :

  • Substituent Position : The placement of bromine (C2 vs. C5) significantly alters reactivity. For example, C5-brominated indoles (e.g., compound 34 and 9c) are common in cross-coupling reactions, whereas C2-brominated derivatives may favor electrophilic substitutions .

Physical and Spectroscopic Properties

Compound Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm) Reference
This compound Not reported Predicted: ~1700 (C=O) Expected: ~3.9 (COOCH₃), ~2.5 (CH₃)
Compound 34 141–142 1650 (C=O), 1590 (C=N) 8.10 (indole H4), 4.20 (CH₂)
Compound 9c Not reported 2100 (C≡C), 1700 (C=O) 7.80 (triazole H), 3.85 (OCH₃)
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate Not reported 3350 (NH₂), 1680 (C=O) 6.90 (NH₂), 2.35 (CH₃)

Analysis :

  • The absence of a methoxycarbonyl group in compounds 34 and 36 results in lower polarity compared to the target compound.
  • Triazole-containing derivatives (e.g., 9c) exhibit distinct IR peaks (~2100 cm⁻¹ for C≡C) due to click chemistry synthesis .

Biological Activity

Methyl 2-bromo-3-methyl-1H-indole-5-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its indole core structure with a bromo substituent at the 2-position and a carboxylate ester group at the 5-position. Its molecular formula is C10H8BrNO2C_{10}H_{8}BrNO_{2}, and it has been noted for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties.

Indole derivatives like this compound are known to interact with various biological targets. The mechanisms include:

  • Inhibition of Enzymes : Compounds in this class can inhibit key enzymes involved in disease processes, such as HIV integrase .
  • Antimicrobial Activity : They exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi, potentially through disruption of microbial cell membranes or interference with metabolic pathways .
  • Anticancer Properties : Some derivatives show preferential toxicity towards rapidly dividing cancer cells compared to normal cells, indicating a potential for selective anticancer therapies .

Antiviral Activity

Recent studies have highlighted the effectiveness of indole derivatives in inhibiting HIV integrase. For instance, compounds similar to this compound have shown promising inhibitory effects with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. A comparative analysis of various indole derivatives revealed:

CompoundMIC (µg/mL)Activity
This compoundTBDAntibacterial
Indolylquinazolinone 3k3.90 (S. aureus ATCC 25923)Antibacterial
Indolylquinazolinone 3k<1 (MRSA)Antibacterial

These values indicate that this compound may possess similar or superior activity against resistant strains like MRSA .

Anticancer Activity

In vitro studies have shown that certain indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
This compoundA549 (lung cancer)TBD
Indole derivative XA549<10

The ability to selectively inhibit cancer cell growth while sparing normal cells is a crucial aspect of developing effective cancer therapies .

Case Studies

  • HIV Integrase Inhibition : A study demonstrated that certain indole derivatives effectively inhibited HIV integrase activity, with binding mode analysis revealing critical interactions with the enzyme's active site .
  • Antimicrobial Efficacy : Research on synthesized compounds showed that several indole derivatives had low minimum inhibitory concentrations (MICs) against MRSA and other pathogens, supporting their potential use as novel antimicrobial agents .
  • Anticancer Screening : Investigations into the cytotoxicity of various indoles revealed that this compound could preferentially suppress the growth of rapidly dividing cancer cells, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 2-bromo-3-methyl-1H-indole-5-carboxylate, and how are intermediates purified?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of a precursor indole derivative (e.g., 3-methyl-1H-indole-5-carboxylate) using reagents like N-bromosuccinimide (NBS) under controlled conditions. Purification typically involves flash column chromatography with solvents such as 70:30 ethyl acetate/hexane, yielding ~50% pure product. Structural confirmation employs 1H^1H-NMR (e.g., δ 7.8–7.2 ppm for aromatic protons) and 13C^{13}C-NMR (e.g., δ 165 ppm for the ester carbonyl) .

Q. How is the purity and structural integrity of this compound validated?

  • Methodology : Use a combination of:

  • TLC : Monitor reaction progress with Rf_f values (e.g., 0.30 in 70:30 ethyl acetate/hexane).
  • Spectroscopy : 1H^1H-NMR to confirm substituent positions; HRMS (e.g., m/z 283.98 [M+H]+^+) for molecular weight validation.
  • Recrystallization : Purify using DMF/acetic acid mixtures to remove residual solvents like DMF .

Q. What solvents and catalysts are optimal for synthesizing brominated indole derivatives?

  • Methodology : Polar aprotic solvents (e.g., DMF, PEG-400) enhance solubility of indole intermediates. Catalysts like CuI (10 mol%) are effective for Sonogashira or Ullmann-type couplings. Reflux in acetic acid (3–5 hours) is common for cyclization steps .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

  • Methodology :

  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly distinguishing between bromo and methyl substituents on the indole ring.
  • X-ray crystallography : Resolve steric effects (e.g., bromine’s bulkiness) by analyzing crystal structures of analogous compounds, such as ethyl 2-(bromomethyl)-5-methoxy-1-phenylsulfonyl-1H-indole-3-carboxylate .

Q. What strategies improve reaction yields in the presence of steric hindrance from the 3-methyl group?

  • Methodology :

  • Microwave-assisted synthesis : Reduce reaction time and byproduct formation.
  • Catalyst screening : Test Pd/Cu systems for cross-couplings; lower temperatures (40–60°C) may mitigate decomposition.
  • DoE (Design of Experiments) : Optimize parameters (e.g., solvent ratio, catalyst loading) using statistical models, as demonstrated in flow-chemistry syntheses of similar heterocycles .

Q. How does the bromo substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Comparative studies : Synthesize analogs with Cl/I substituents to assess electronic effects (e.g., Hammett σp_p values).
  • Kinetic profiling : Monitor Suzuki-Miyaura coupling rates with arylboronic acids using 1H^1H-NMR. Bromine’s electronegativity typically enhances oxidative addition in Pd-catalyzed reactions .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

  • Methodology :

  • Continuous-flow systems : Mitigate exothermic side reactions (e.g., bromine release) via controlled reagent mixing.
  • Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
  • Byproduct analysis : Use LC-MS to identify dimers or dehalogenated products, optimizing stoichiometry to suppress them .

Data Contradiction and Optimization

Q. How to interpret discrepancies in reported melting points or spectral data across studies?

  • Methodology :

  • Meta-analysis : Compare data from ≥3 independent syntheses. For example, if melting points vary (e.g., 199–201°C vs. 195–196°C), assess crystallinity via DSC (Differential Scanning Calorimetry).
  • Synthetic replication : Reproduce methods from conflicting studies (e.g., acetic acid vs. PEG-400/DMF solvent systems) to isolate variables affecting purity .

Q. Why do some protocols report low yields (~50%) despite high starting material purity?

  • Methodology :

  • Mechanistic studies : Probe intermediates via in-situ IR spectroscopy to identify hydrolysis or dimerization pathways.
  • Catalyst recycling : Recover CuI catalysts using aqueous EDTA washes, as described in PEG-400-mediated reactions .

Methodological Tables

Parameter Typical Conditions Optimized Conditions Reference
Solvent System DMF/PEG-400 (2:1)Cyclopentyl methyl ether (CPME)
Catalyst CuI (10 mol%)Pd(OAc)2_2/XPhos (5 mol%)
Purification Flash chromatography (70:30 EA/Hex)Recrystallization (DMF/AcOH)
Reaction Time 12–24 hoursMicrowave (30 min, 100°C)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-bromo-3-methyl-1H-indole-5-carboxylate
Reactant of Route 2
methyl 2-bromo-3-methyl-1H-indole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.